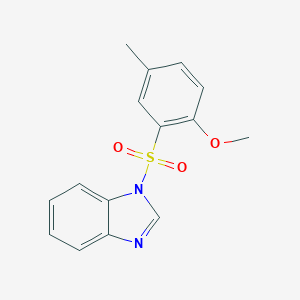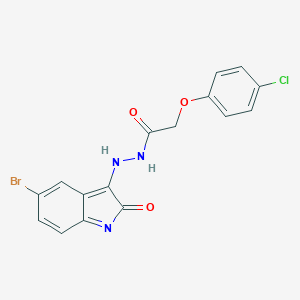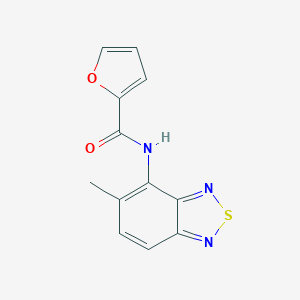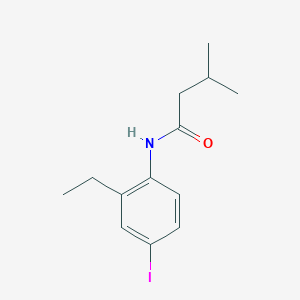
1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole, also known as MSB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MSB is a benzimidazole derivative that has a sulfonyl group attached to it. This compound has been synthesized using different methods and has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole has been found to exhibit various scientific research applications. One of its primary applications is in the field of cancer research. 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to sensitize cancer cells to chemotherapy drugs, making them more effective. 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
作用機序
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole is not fully understood. However, it has been suggested that 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole can prevent the expression of genes that promote cancer cell growth and inflammation.
Biochemical and Physiological Effects:
1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole has been found to exhibit antioxidant properties. It has also been found to inhibit the activity of enzymes that are involved in the metabolism of drugs, making it a potential candidate for drug development.
実験室実験の利点と制限
One of the advantages of using 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole in lab experiments is that it is relatively easy to synthesize. Additionally, 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole has been found to exhibit low toxicity, making it a safe compound to work with. However, one of the limitations of using 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the research on 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole. One of the directions is to further investigate its mechanism of action. This can help to better understand how 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole inhibits cancer cell growth and inflammation. Another direction is to investigate the potential of 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole as a drug candidate for the treatment of cancer and inflammatory diseases. Additionally, research can be conducted to investigate the potential of 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole as an antioxidant and as a modulator of drug metabolism.
合成法
The synthesis of 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole has been carried out using different methods. One of the most commonly used methods involves the reaction of 2-methoxy-5-methylphenylamine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole as a white solid that can be purified using column chromatography.
特性
分子式 |
C15H14N2O3S |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
1-(2-methoxy-5-methylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C15H14N2O3S/c1-11-7-8-14(20-2)15(9-11)21(18,19)17-10-16-12-5-3-4-6-13(12)17/h3-10H,1-2H3 |
InChIキー |
BCZAVYVHCOLHTM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=NC3=CC=CC=C32 |
正規SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=NC3=CC=CC=C32 |
溶解性 |
6.8 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B246235.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246239.png)

![2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246246.png)


![1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)




![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)

